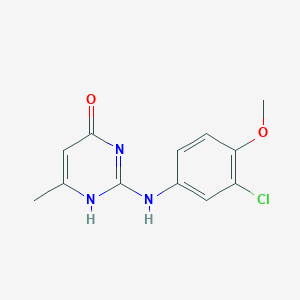
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has been shown to have anti-convulsant effects by inhibiting the activity of certain ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments are its wide range of applications, its availability, and its relatively low cost. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are many future directions for the study of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride to form 3-chloro-4-methoxyacetanilide. The second step involves the reaction of 3-chloro-4-methoxyacetanilide with ethyl cyanoacetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The final step involves the reaction of 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile with ammonium acetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various applications in scientific research. It is used as a pharmacological tool in the study of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It is also used as a reference compound in drug discovery research.
Propiedades
Nombre del producto |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17) |
Clave InChI |
SZYBIOLOMUHTKE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES canónico |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)



![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)


![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)